Pyrethrin I

Catalog No.
S618215
CAS No.
121-21-1
M.F
C21H28O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrethrin I

CAS Number

121-21-1

Product Name

Pyrethrin I

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1

InChI Key

ROVGZAWFACYCSP-VUMXUWRFSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C

Solubility

6.09e-07 M
Soluble in kerosene, ethylene dichloride, nitromethane.
Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether
In water, 0.2 mg/L (temperature not specified)

Synonyms

pyrethrin I, pyrethrin II

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C

Insecticide Mode of Action

Scientists have extensively studied the insecticidal properties of Pyrethrin I to understand its mode of action and develop effective pest control strategies. Research shows that Pyrethrin I disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This disrupts nerve impulses, leading to paralysis and ultimately death of the insect [Source: National Pesticide Information Center (NPIC) - ].

Development of Synthetic Insecticides

Pyrethrin I has served as a valuable model for the development of synthetic insecticides called pyrethroids. These synthetic analogs offer several advantages over Pyrethrin I, including improved stability, longer-lasting effects, and broader spectrum of activity against various insects. Research has compared the effectiveness and safety profiles of Pyrethrin I and various pyrethroids to optimize their use in pest management [Source: Discovery and development of pyrethroid insecticides - ].

Neurotoxicity Studies

Pyrethrin I, alongside other pyrethroids, has been used in research to investigate the neurotoxic effects of insecticides. Scientists have employed these compounds to study nerve signal transmission, understand the mechanisms of neuronal damage, and assess the potential risks associated with exposure to these insecticides [Source: Current Research on the Safety of Pyrethroids Used as Insecticides - ].

Pyrethrin I is a natural insecticide derived from the flowers of the chrysanthemum plant, specifically the species Chrysanthemum cinerariifolium. It is one of the two main components of pyrethrins, the other being pyrethrin II. Pyrethrin I is characterized by its chemical structure, which includes a cyclopropane core and is classified as a terpenoid. Its molecular formula is C21H28O3C_{21}H_{28}O_{3} and it is primarily known for its effectiveness in pest control due to its ability to disrupt the nervous systems of insects .

Pyrethrin I acts as a neurotoxin for insects. It disrupts the insect's nervous system by targeting sodium ion channels in nerve cells. This disrupts nerve impulses, leading to paralysis and death of the insect.

Physical and Chemical Properties

  • Molecular Formula: C21H28O3 []
  • Molar Mass: 328.44 g/mol []
  • Physical State: Colorless to light yellow viscous liquid
  • Melting Point: Not reported in publicly available scientific literature
  • Boiling Point: Decomposes before boiling
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone
  • Toxicity: Low for mammals, but can irritate skin and eyes.
  • Flammability: Flammable liquid.
  • Reactivity: Can decompose under heat, light, and alkali.
, particularly hydrolysis and oxidation. Hydrolysis involves the breakdown of the central ester bond, leading to the formation of chrysanthemic acid and pyrethric acid. This reaction is significant for understanding its metabolic pathways in organisms. Pyrethrin I also reacts with hydroxyl radicals in the atmosphere, which contributes to its degradation and environmental persistence .

The estimated rate constant for its vapor-phase reaction with hydroxyl radicals is approximately 3.0×1010cm3/molecule3.0\times 10^{-10}\,cm^{3}/molecule .

The primary biological activity of pyrethrin I is its insecticidal effect. It acts on voltage-gated sodium channels in the nerve cells of insects, causing prolonged excitation and eventual paralysis. This hyperexcitation occurs because pyrethrin I delays the closure of these sodium channels, leading to repeated nerve firings that disrupt normal motor functions . The compound is generally considered safe for mammals due to its rapid degradation in the environment and lower toxicity compared to synthetic analogues like pyrethroids .

Pyrethrin I can be synthesized through various methods, including:

  • Natural Extraction: Obtained from chrysanthemum flowers through solvent extraction or steam distillation.
  • Biosynthesis: Involves enzymatic processes where dimethylallyl pyrophosphate condenses to form the cyclopropane structure characteristic of pyrethrins .
  • Chemical Synthesis: Laboratory synthesis mimicking natural pathways has been developed but is less common due to the availability of natural sources .

Pyrethrin I is widely used in various applications:

  • Agricultural Insecticides: Effective against a broad range of pests in crops.
  • Household Products: Found in many household insecticides and pet care products.
  • Public Health: Used for controlling mosquitoes and other vectors that transmit diseases.
  • Veterinary Medicine: Employed in products designed for livestock and pets .

Studies on interaction with other compounds have shown that pyrethrin I can be combined with synergists such as piperonyl butoxide. These synergists enhance its efficacy by inhibiting enzymes that would otherwise detoxify pyrethrin I within insects, allowing for lower doses to be effective while maintaining insecticidal activity .

Research indicates that while pyrethrin I has relatively low toxicity to mammals, exposure can lead to allergic reactions or respiratory issues in sensitive individuals .

Pyrethrin I shares similarities with several other compounds, particularly synthetic pyrethroids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Pyrethrin IIC22H28O5C_{22}H_{28}O_{5}Similar insecticidal properties; one less methyl group than Pyrethrin I.
AllethrinC22H29O3C_{22}H_{29}O_{3}Synthetic; longer-lasting and more toxic than natural pyrethrins.
PermethrinC21H20Cl2O3C_{21}H_{20}Cl_2O_3Widely used synthetic pyrethroid; more stable in sunlight than pyrethrins.
CypermethrinC22H19Cl2O3C_{22}H_{19}Cl_2O_3Synthetic; effective against a wide range of pests; higher toxicity to mammals.

Uniqueness of Pyrethrin I

Pyrethrin I is unique due to its natural origin and rapid degradation profile compared to synthetic alternatives like pyrethroids, which tend to have longer environmental persistence and higher toxicity levels. Its specific action mechanism on sodium channels also differentiates it from other insecticides, making it a preferred choice for organic farming practices where natural pest control methods are prioritized .

Phytochemical Discovery and Evolutionary Significance

Pyrethrin I ((1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate ester of (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadienylcyclopent-2-en-1-ol) was first isolated from pyrethrum flowers in the early 20th century. Its structural elucidation involved collaborative efforts by Japanese and European chemists:

  • 1923: Yamamoto identified the cyclopropane ring in pyrethrum extracts.
  • 1924: Nobel laureates Staudinger and Ruzicka characterized the acid moiety, though inaccuracies persisted.
  • 1944: LaForge and Barthel definitively established pyrethrin I’s structure, distinguishing it from pyrethrin II (which features a carboxymethyl group).

Chemical and Physical Properties

PropertyPyrethrin I
Molecular formulaC₂₁H₂₈O₃
Molecular weight328.45 g/mol
Boiling point170°C
Vapor pressure (25°C)2.03 × 10⁻⁵ mmHg
Water solubility0.2 mg/L
Log P (octanol-water)4.5

Pyrethrin I’s bioactivity stems from its stereochemistry: the (1R,3R)-chrysanthemic acid and (1S)-pyrethrolone confer rapid insect knockdown by targeting voltage-gated sodium channels.

Traditional and Historical Use in Pest Control

Pyrethrum’s insecticidal use dates to ancient China (1000 BCE), where crushed flowers repelled pests. By the 19th century, Persian powder (pyrethrum-based) became a European household staple. Kenya emerged as a production hub in the 1920s, with its high-altitude flowers yielding 70% global pyrethrins by the 1950s. The Pyrethrum Board of Kenya (1934) standardized extraction, though mismanagement later disrupted the industry.

Key Historical Milestones:

  • 1930s–1940s: Pyrethrin I dominated aerosol formulations for mosquito control during WWII, replacing toxic organochlorines.
  • 1956: Kenya’s first crude extract plant enhanced global exports, though synthetic analogs soon overshadowed natural extracts.

Transition from Pyrethrins to Synthetic Pyrethroids

The photolability of pyrethrin I (half-life <24 hours outdoors) spurred synthetic innovations. Elliott’s permethrin (1973), featuring a dichlorovinyl group, marked the first photostable pyrethroid.

Structural Evolution:

  • First-generation pyrethroids (e.g., allethrin): Mimicked natural esters but retained photolability.
  • Type I pyrethroids (e.g., permethrin): Incorporated halogenated vinyl groups (Cl/Br) for UV stability ($$t_{1/2}$$ = 10–100 days).
  • Type II pyrethroids (e.g., deltamethrin): Added α-cyano groups to enhance nerve membrane binding.

Comparative Efficacy:

CompoundPhotostability ($$t_{1/2}$$)Mammalian Toxicity (LD₅₀, rat oral)
Pyrethrin I<1 day1,500 mg/kg
Permethrin30–60 days4,000 mg/kg
Deltamethrin>100 days135 mg/kg

The shift to synthetics like etofenprox (low fish toxicity) addressed ecological concerns but retained pyrethrin I’s molecular logic.

Chrysanthemoyl Moiety Formation via DMAPP Condensation

The trans-chrysanthemic acid moiety of Pyrethrin I originates from the irregular condensation of dimethylallyl diphosphate (DMAPP). Chrysanthemyl diphosphate synthase (CDS), a plastidial enzyme, catalyzes the head-to-middle coupling of two DMAPP molecules to form chrysanthemyl diphosphate (CPP) [1] [2]. Structural analysis reveals that CDS shares homology with farnesyl diphosphate synthase but diverges in its catalytic mechanism, producing a cyclopropane ring characteristic of CPP [1]. Recombinant CDS expressed in Escherichia coli confirms its ability to generate CPP, which is subsequently hydrolyzed to trans-chrysanthemol by endogenous phosphatases [2].

In T. cinerariifolium, CPP undergoes oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield trans-chrysanthemic acid. Heterologous expression of TcCDS in tomato fruits demonstrated a 97% conversion efficiency of DMAPP to trans-chrysanthemic acid, with 62% sequestered as malonylglycosides [2]. This highlights the metabolic channeling of monoterpenoid precursors toward pyrethrin biosynthesis.

Table 1: Key Enzymes in Chrysanthemoyl Moiety Biosynthesis

EnzymeFunctionLocalization
Chrysanthemyl diphosphate synthase (CDS)DMAPP condensation to CPPPlastid
Alcohol dehydrogenase (ADH)Oxidizes trans-chrysanthemol to aldehydeCytosol
Aldehyde dehydrogenase (ALDH)Oxidizes aldehyde to trans-chrysanthemic acidCytosol

Pyrethrolone Biosynthesis through Oxylipin Pathways

Pyrethrolone, the alcohol component of Pyrethrin I, derives from jasmonic acid (JA) via the oxylipin pathway. Linolenic acid is oxidized by a trichome-specific lipoxygenase (TcLOX1) to 13-hydroperoxylinolenic acid, which is further metabolized to jasmone through allene oxide synthase (AOS) and oxophytodienoate reductase (OPR) [4] [5]. Jasmone is hydroxylated by cytochrome P450 monooxygenase (CYP71) to jasmolone, which is desaturated by CYP82Q3 (pyrethrolone synthase) to form pyrethrolone [3].

Coexpression of TcLOX1 and TcCDS in trichomes suggests metabolic coupling between JA and monoterpenoid pathways [4]. In transgenic Nicotiana benthamiana, transient expression of TcJMH (jasmone hydroxylase) and TcPYS (pyrethrolone synthase) confirmed the two-step conversion of jasmone to pyrethrolone [3].

Tissue-Specific Gene Expression in Tanacetum cinerariifolium

Pyrethrin I biosynthesis is restricted to glandular trichomes on floral ovaries and achenes. Transcriptomic analyses reveal that TcCDS, TcLOX1, TcJMH, and TcPYS are exclusively expressed in trichomes [3] [4]. In situ hybridization localizes TcCDS mRNA to secretory cells of trichomes, aligning with the accumulation of trans-chrysanthemic acid in these structures [1] [2]. Similarly, TcLOX1 expression correlates with lipoxygenase activity in trichome extracts, underscoring compartmentalization of pyrethrin precursors [4].

Developmental regulation ensures peak gene expression during flower maturation. Quantitative PCR shows TcCDS transcripts peak 10–15 days post-anthesis, coinciding with maximal pyrethrin accumulation [2]. This temporal control optimizes resource allocation between defense metabolites and reproductive structures.

Regulatory Mechanisms: Jasmonic Acid Signaling and MYC2 Transcription Factors

Jasmonic acid (JA) orchestrates pyrethrin biosynthesis through transcriptional activation of pathway genes. Exogenous JA application upregulates TcCDS, TcLOX1, and TcPYS expression by 4- to 7-fold [3] [6]. The basic helix-loop-helix transcription factor MYC2 binds to G-box cis-elements in promoters of JA-responsive genes, including TcCDS and TcLOX1 [6]. RNA interference silencing of TcMYC2 in T. cinerariifolium reduces pyrethrin content by 80%, confirming its regulatory centrality [6].

Cross-talk between JA and other phytohormones fine-tunes pyrethrin production. Salicylic acid antagonizes JA signaling, suppressing TcCDS expression under pathogen stress [6]. Conversely, synergism with ethylene enhances trichome-specific gene expression, suggesting adaptive modulation of pyrethrin synthesis in response to biotic threats [6].

Color/Form

Viscous liquid

XLogP3

5.4

Density

1.5192 g/cu cm at 18 °C

LogP

5.9 (LogP)
log Kow = 5.9

UNII

T018I9EQOL

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Head lice can be treated with pyrethrin 0.3% plus 3% piperonyl butoxide.
... The insecticide has been considered so innocuous that an ointment containing 0.75% pyrethrin was recommended for treatment of scabies, and such use led to only a few cases of dermatitis, some of doubtful relation to the treatment. Pyrethrins have been used extensively for the control of human body lice.

Mechanism of Action

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/
The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current.
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/

Vapor Pressure

2.03e-05 mmHg
2.03X10-5 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121-21-1

Wikipedia

Pyrethrin I

Drug Warnings

Individuals sensitive to ragweed have shown cross-sensitivity to unrefined but not to refined pyrethrins; however, manufacturers of pyrethrins combinations warned that these products should not be used by ragweed-sensitive patients. /Pyrethrins/
Local irritation incl erythema, pruritus, urticaria, edema, eczema, & slight corneal erosion & stromal edema may occur & ... contact with face, eyes, mucous membranes, & urethral meatus should be avoided. ... Pyrethrins with piperonyl butoxide should not be applied to acutely inflamed skin or raw, weeping surfaces. ... The drug should not be used more than twice in 24 hours. /Pyrethrins/
Because commercial formulations are irritating to the eyes and mucous membranes, they should not be used to treat P. pubis infestations of the eyelashes.

Biological Half Life

The elimination half-time of pyrethrins I in male and female /rats/ was approximately 6 hr.

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies pyrethrins (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /Pyrethrins/
Most potent insecticidal ingredient of pyrethrum flowers.
Pyrethrum extract contains six closely related insecticidal esters ... The six individual esters are not available commercially and are more economically produced as botanicals than by chemical manufacture.
Purified separate isomers or mixtures of isomers are available only in laboratory; they are too expensive for practical use. /Pyrethrins/
For more General Manufacturing Information (Complete) data for PYRETHRIN I (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

EPA Method PMD-PYR-TITR. Determination of Pyrethrins I and II by Hydrolysis, Steam Distillation, and Titration (Seil Method).

Storage Conditions

Should be refrigerated and stored in darkness.
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/
There is no evidence that synergists incr toxicity of the pyrethrins to mammals. /pyrethrins/
Antioxidants used to help protect insecticidal residues of pyrethrins include minute concn of pyrocatechol, pyrogallol, & hydroquinone; 1-benzene-azo-2-naphthol is used to protect against the effects of sunlight.
... Extract containing pyrethrum & piperonyl butoxide /was applied/ to chorio-allantoic membrane /of chick embryo/ & produced damaged testes with absence of gonadocytes in the surviving chicken embryo. /Pyrethrum extract/

Stability Shelf Life

Oxidizes readily and becomes inactive in air.
Pyrethrums are highly unstable in the presence of light, moisture, and air. Whole flowers decompose more slowly than ground flowers or dust. Stored powders lose about 20% of their potency in one year. The potency of the pyrethrums can best be preserved in sealed, lightproof containers kept at lower temperatures. /Pyrethrum/
Pyrethrins are decomposed by exposure to light with loss of insecticidal activity. They are rapidly oxidized and inactivated by air. /Pyrethrins/
... As the pyrethrins approach 100% purity, their stability decreases; pyrethrin I & II are less stable than the other compounds. /Pyrethrins/
Stable >10 yr in absence of light, at ambient temperature.

Dates

Modify: 2023-08-15

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